

3-Chloro-2-fluorophenol chemical properties

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Compound of Interest

Compound Name: 3-Chloro-2-fluorophenol

CAS No.: 2613-22-1

Cat. No.: B1350553

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An In-Depth Technical Guide to **3-Chloro-2-fluorophenol**: Synthesis, Properties, and Applications

Introduction

3-Chloro-2-fluorophenol is a halogenated aromatic compound that serves as a valuable and highly functionalized building block in organic synthesis. Its unique substitution pattern—featuring a hydroxyl group, a fluorine atom, and a chlorine atom on a benzene ring—offers a versatile scaffold for the synthesis of complex molecules. The presence of both fluorine and chlorine atoms can profoundly influence the physicochemical and biological properties of derivative compounds, making this intermediate of particular interest to researchers in medicinal chemistry and materials science.^{[1][2]}

This guide provides a comprehensive technical overview of **3-chloro-2-fluorophenol**, designed for researchers, chemists, and drug development professionals. It covers its core chemical properties, outlines a robust synthetic protocol, predicts its spectral characteristics, discusses its reactivity, and explores its potential applications as a strategic intermediate in the development of novel chemical entities.

Physicochemical and Core Properties

The fundamental properties of **3-chloro-2-fluorophenol** are summarized below. These data are essential for planning reactions, purification, and for understanding the compound's physical behavior.

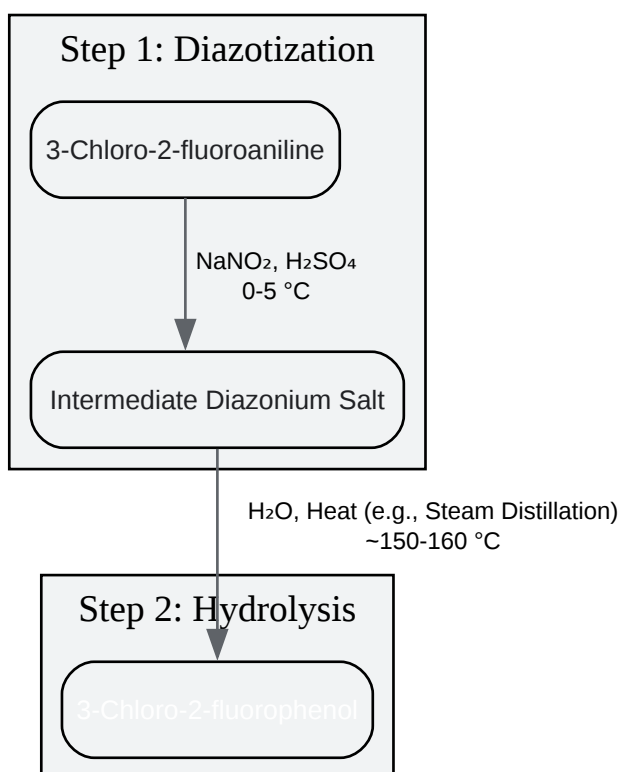
Property	Value	Source(s)
CAS Number	2613-22-1	[3][4]
Molecular Formula	C ₆ H ₄ ClFO	[3][4]
Molecular Weight	146.55 g/mol	[3][4]
Appearance	Pale yellow or white solid	[5]
Melting Point	34-38 °C	[3]
Boiling Point	190-191.1 °C (at 760 mmHg)	[3]
Density	1.4 ± 0.1 g/cm ³	[3]
Water Solubility	Insoluble	[3][5]
pKa (Predicted)	7.74 ± 0.10	[5]
LogP (Predicted)	2.3	[6]

Synthesis and Purification

While specific literature detailing the synthesis of **3-chloro-2-fluorophenol** is sparse, a highly plausible and standard route involves the diazotization of the corresponding aniline, 3-chloro-2-fluoroaniline, followed by hydrolysis of the resulting diazonium salt. This is a classic and reliable method for converting aromatic amines to phenols.[7][8]

Synthetic Workflow

The overall transformation can be visualized as a two-step, one-pot process.



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Caption: Proposed synthesis of **3-chloro-2-fluorophenol**.

Experimental Protocol: Synthesis via Diazotization-Hydrolysis

This protocol is based on well-established procedures for the conversion of aromatic amines to phenols.[7][8] Causality: The process begins with the conversion of the primary amine to a diazonium salt, an excellent leaving group (N_2). This is achieved by reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to ensure the stability of the diazonium intermediate. Subsequent heating in an aqueous environment allows for nucleophilic substitution by water, displacing the nitrogen gas and forming the desired phenol.

Materials:

- 3-Chloro-2-fluoroaniline (1.0 eq)[9][10]

- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Nitrite (NaNO_2) (1.1 eq)
- Deionized Water
- Diethyl Ether or Dichloromethane (for extraction)
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- **Diazotization:** In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, slowly add concentrated sulfuric acid to a mixture of water and 3-chloro-2-fluoroaniline (1.0 eq) while cooling in an ice-salt bath to maintain a temperature below $10\text{ }^\circ\text{C}$. Once a fine slurry of the amine salt is formed, cool the mixture to $0\text{-}5\text{ }^\circ\text{C}$.
- Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water and add it dropwise to the amine slurry via the dropping funnel. The rate of addition must be controlled to keep the internal temperature below $5\text{ }^\circ\text{C}$. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).
- After the addition is complete, stir the reaction mixture at $0\text{-}5\text{ }^\circ\text{C}$ for an additional 30 minutes.
- **Hydrolysis:** In a separate flask equipped for steam distillation, bring a volume of water containing a small amount of sulfuric acid to a boil.
- Slowly add the cold diazonium salt solution to the boiling acidic water. A vigorous evolution of nitrogen gas will occur. The product phenol will co-distill with the steam.
- **Work-up and Purification:** Collect the distillate until it is no longer cloudy. The organic layer of the distillate is separated. The aqueous layer is extracted twice with diethyl ether or dichloromethane.

- Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities), water, and brine.
- Dry the organic phase over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude **3-chloro-2-fluorophenol**.
- Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Spectroscopic and Structural Characterization

While experimental spectral data are not widely published, the structure of **3-chloro-2-fluorophenol** allows for a robust prediction of its key spectroscopic features.

^1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the ring.

- H4 (proton para to -OH): Expected to be a triplet around 7.0-7.2 ppm. The splitting is primarily due to coupling with H5 ($J \approx 8$ Hz) and a smaller coupling with the ortho-fluorine ($J \approx 8$ -10 Hz), which coincidentally may result in a triplet-like appearance.
- H5 (proton meta to -OH): Expected to be a triplet of doublets around 6.8-7.0 ppm. It will be split by H4 ($J \approx 8$ Hz), H6 ($J \approx 8$ Hz), and a smaller meta-coupling to fluorine.
- H6 (proton ortho to -OH): Expected to be a doublet of doublets around 7.1-7.3 ppm, split by H5 ($J \approx 8$ Hz) and a smaller para-coupling to fluorine.
- -OH Proton: A broad singlet, chemical shift highly dependent on concentration and solvent (typically 5-6 ppm in CDCl_3).

^{13}C NMR Spectroscopy (Predicted)

The ^{13}C NMR spectrum will show six distinct signals for the aromatic carbons, with characteristic splitting for carbons coupled to the fluorine atom.

- C1 (bearing -OH): ~ 145 -150 ppm, doublet due to coupling with fluorine (^2JCF).

- C2 (bearing -F): ~150-155 ppm, large doublet ($^1J_{CF} \approx 240-250$ Hz).
- C3 (bearing -Cl): ~120-125 ppm, doublet due to coupling with fluorine ($^2J_{CF}$).
- C4, C5, C6: Signals expected between 115-130 ppm, with smaller C-F couplings observable.

Infrared (IR) Spectroscopy

Key characteristic peaks are expected at:

- ~3200-3600 cm^{-1} : Broad peak, characteristic of the O-H stretching of the phenolic group.
- ~3000-3100 cm^{-1} : Aromatic C-H stretching.
- ~1450-1600 cm^{-1} : Aromatic C=C ring stretching.
- ~1200-1300 cm^{-1} : C-O stretching.
- ~1000-1100 cm^{-1} : C-F stretching.
- ~700-850 cm^{-1} : C-Cl stretching.

Mass Spectrometry

The mass spectrum under electron ionization (EI) would show a distinct molecular ion peak $[M]^+$. A characteristic feature will be the $[M+2]^+$ peak, approximately one-third the intensity of the $[M]^+$ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes).

Chemical Reactivity and Applications

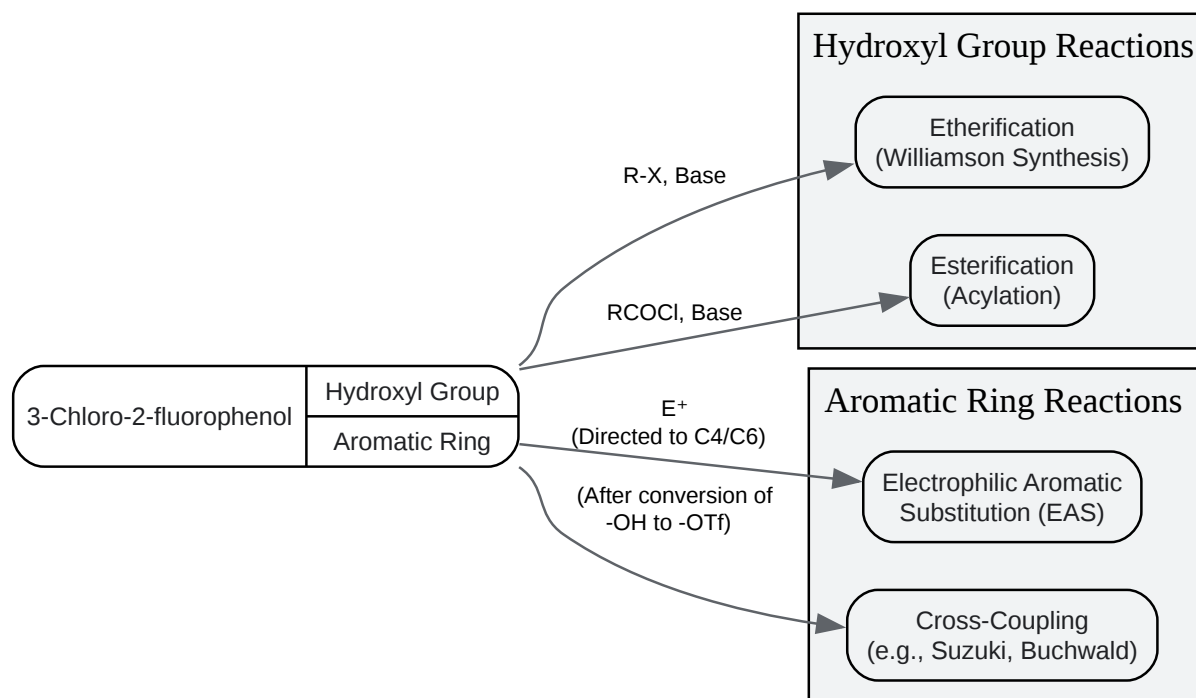
The reactivity of **3-chloro-2-fluorophenol** is governed by the interplay of its three functional groups.

Acidity

The phenolic proton is acidic, with a predicted pKa of approximately 7.74.^[5] This is significantly more acidic than phenol (pKa ≈ 10) due to the strong electron-withdrawing inductive effects of both the chlorine and fluorine atoms, which stabilize the resulting phenoxide anion. For

comparison, the experimental pKa of 3-chlorophenol is 9.12.[11] The additional fluorine atom in the ortho position in **3-chloro-2-fluorophenol** is expected to further increase acidity.

Reactivity Profile



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Caption: Key reaction pathways for **3-chloro-2-fluorophenol**.

- **Reactions at the Hydroxyl Group:** The phenolic $-OH$ can be readily deprotonated by a base and undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to form ethers and esters, respectively.
- **Electrophilic Aromatic Substitution (EAS):** The hydroxyl group is a strong activating, ortho-, para-director. The fluorine and chlorine atoms are deactivating but also ortho-, para-directing. The combined effect strongly directs incoming electrophiles to the C4 and C6 positions, which are ortho and para to the powerful hydroxyl activator.
- **Nucleophilic Aromatic Substitution (S_NAr):** The electron-withdrawing nature of the substituents makes the ring moderately susceptible to S_NAr, though less so than dinitro-

substituted aromatics.

- **Cross-Coupling Reactions:** The phenolic hydroxyl can be converted into a triflate (-OTf) group, which can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C or C-N bonds.

Applications in Drug Discovery

Halogen atoms, particularly chlorine and fluorine, are ubiquitous in modern pharmaceuticals.^[1]^[2] Their incorporation can dramatically improve a drug candidate's profile by:

- **Enhancing Metabolic Stability:** Fluorine can block sites of metabolic oxidation by Cytochrome P450 enzymes, increasing the drug's half-life.
- **Improving Binding Affinity:** The high electronegativity of halogens allows them to form crucial interactions (e.g., halogen bonds, dipole interactions) with protein targets.
- **Modulating Lipophilicity:** Halogens increase a molecule's lipophilicity (LogP), which can enhance its ability to cross cell membranes.

3-Chloro-2-fluorophenol is an ideal starting material or intermediate for introducing a specific 3-chloro-2-fluoro-hydroxyphenyl moiety into a larger molecule, providing a strategic tool for lead optimization in drug discovery programs.^[12]^[13] It serves as a key precursor for building more complex scaffolds used in the synthesis of active pharmaceutical ingredients (APIs).^[14]^[15]^[16]

Safety and Handling

3-Chloro-2-fluorophenol is a hazardous chemical and must be handled with appropriate precautions.

Hazard Information	Details
GHS Pictogram(s)	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.[6][17]H315: Causes skin irritation.[17]H319: Causes serious eye irritation.[17]H335: May cause respiratory irritation.[17]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[17]P280: Wear protective gloves/eye protection/face protection.[17]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[4]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[17]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17]

- Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

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